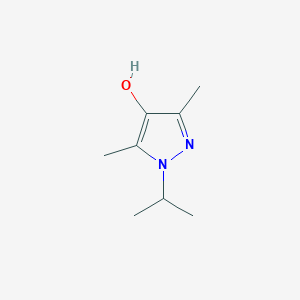

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol can be represented by the SMILES stringCC(N(C(C)C)N=C1C)=C1C=O . The InChI code for this compound is 1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3 . Physical And Chemical Properties Analysis

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol is a solid substance . Its molecular weight is 166.22 . Unfortunately, other specific physical and chemical properties are not available in the search results.Scientific Research Applications

Corrosion Inhibition

- A study conducted on bipyrazolic-type organic compounds, including derivatives similar to 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, demonstrated their potential activity as corrosion inhibitors. These compounds were analyzed using density functional theory (DFT) to elucidate their inhibition efficiencies and reactive sites. The results suggested that these compounds could effectively protect metals from corrosion, supported by experimental data (Wang et al., 2006).

Anticancer Activity

- Novel bis-pyrazoles synthesized from 3,5-dimethyl pyrazole, potentially including derivatives of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, exhibited significant in-vitro cytotoxicity against human cancer cell lines. These compounds' DNA binding properties were studied through molecular docking and absorption spectroscopic techniques, highlighting their promise in anticancer therapy (Reddy et al., 2017).

Antimicrobial and Synthetic Applications

- Research on isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[1,5-a]pyrimidines, synthesized through reactions involving 3,5-dimethyl pyrazole derivatives, showed good antimicrobial activities. These compounds' synthetic routes and biological activities indicate their potential for developing new therapeutic agents (Zaki et al., 2016).

Ligand Synthesis for Metal Complexes

- The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands, which may relate to 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol derivatives, were investigated for the development of new water-soluble pyrazolate rhodium(I) complexes. These complexes could have applications in catalysis and pharmaceutical research (Esquius et al., 2000).

Synthesis of Novel Heterocyclic Compounds

- A study on the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which could include structural analogs of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, explored their potential for anticancer activity. The novel compounds demonstrated promising results in inhibiting cancer cell growth, indicating the potential for further drug development (Metwally et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

Similar compounds have shown significant antipromastigote activity , suggesting that this compound may have similar effects.

properties

IUPAC Name |

3,5-dimethyl-1-propan-2-ylpyrazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVAVBZCFKLSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol | |

CAS RN |

1487838-04-9 |

Source

|

| Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2801568.png)

![N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2801570.png)

![N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2801572.png)

![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2801589.png)